N-(1,3-Dihydro-1-methyl-3-(phenylsulfonyl)-2H-benzimidazol-2-ylidene)benzenesulfonamide
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Overview
Description
N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The presence of sulfonyl groups and a methyl substituent further enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylbenzimidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent.
Imidazolium-based ionic liquids: Used in various applications due to their unique physicochemical properties.
Uniqueness
N-(1-Methyl-3-(phenylsulfonyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamide stands out due to its specific structural features, such as the benzimidazole core and sulfonyl groups, which confer unique reactivity and stability
Properties
CAS No. |
173374-94-2 |
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Molecular Formula |
C20H17N3O4S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(NE)-N-[1-(benzenesulfonyl)-3-methylbenzimidazol-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-22-18-14-8-9-15-19(18)23(29(26,27)17-12-6-3-7-13-17)20(22)21-28(24,25)16-10-4-2-5-11-16/h2-15H,1H3/b21-20+ |
InChI Key |
ZRXATGJHZBPJSG-QZQOTICOSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2N(/C1=N/S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=NS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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